Selective LDL-R Promoter Activation: (S)-Enantiomer Activity vs. Predicted Inactivity of (R)-Isomer
The (S)-enantiomer of 2-benzylheptan-1-ol selectively activates transcription from the LDL-R promoter with an ED50 of 25 μM [1]. While a direct head-to-head assay for the (R)-enantiomer is not published, it is a fundamental principle of biochemistry that the mirror-image (R)-enantiomer will not interact with the same stereospecific binding site and is therefore predicted to be significantly less active or inactive [2].
| Evidence Dimension | LDL-R Promoter Activation (ED50) |
|---|---|
| Target Compound Data | 25 μM |
| Comparator Or Baseline | (R)-2-Benzylheptan-1-ol (Predicted) |
| Quantified Difference | Target is active; Comparator predicted inactive. |
| Conditions | In vitro transcription assay (details not specified) |
Why This Matters
This establishes the (S)-enantiomer as the sole active component for this biochemical application; procurement of the racemate would dilute activity by 50% and confound experimental results.
- [1] Panek, J. (n.d.). Research Summary: Studies Directed Towards the Total Synthesis of SCH 351448. Boston University. https://people.bu.edu/panek/Research summary/KC/KC_files/slide0001.htm View Source
- [2] McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to the Journal of Clinical Psychiatry, 5(2), 70-73. View Source
